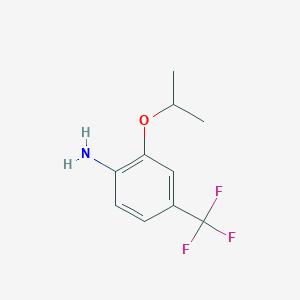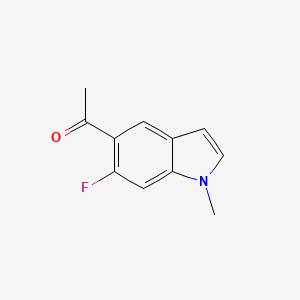
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure and Repurposing Efforts
The compound's scaffold, related to chloroquine and its derivatives, has been explored for repurposing beyond antimalarial effects due to its biochemical properties. Research has identified its potential in managing various diseases, including infectious and non-infectious diseases. This involves studying the compound's chemical structure, biological evaluation, and potential therapeutic applications, aiming to leverage its biochemical properties for new therapeutic areas (Njaria et al., 2015).
Antimalarial and Antimicrobial Activity
The compound, due to its structural similarities with chloroquine and piperaquine, has been involved in antimalarial efficacy studies. Piperaquine, for instance, showcases the compound's potential as part of combination therapies against malaria, underlining its safety and efficacy against Plasmodium falciparum and Plasmodium vivax malaria (Gargano et al., 2011). Additionally, its antiviral prospects against HSV have been noted, highlighting the compound's broader antimicrobial potential beyond malaria (Zhang Yi-zh, 2006).
Cancer Therapy and Pharmacological Importance
The compound's scaffold is a privileged structure in drug discovery, particularly in anticancer therapies. Tetrahydroisoquinolines, related structures, show promise in cancer therapy, demonstrating the potential of such compounds in drug development for various therapeutic areas including cancer, infectious diseases, and CNS disorders (Singh & Shah, 2017). Isoquinoline derivatives, sharing a structural motif with the compound , are recognized for their broad pharmacological importance, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, among others (Danao et al., 2021).
Drug Development and Molecular Mechanisms
Explorations into the compound's role in drug development have covered a wide range of molecular mechanisms and potential therapeutic applications. These include its potential in modulating nicotinic acetylcholine receptors, suggesting its application in cognitive enhancement and therapy for neuropsychiatric conditions (Buccafusco et al., 2009). Furthermore, the compound's activity as a DPP IV inhibitor underscores its relevance in diabetes treatment, highlighting its versatility in addressing a range of diseases through different molecular pathways (Mendieta et al., 2011).
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCYCQNJURATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


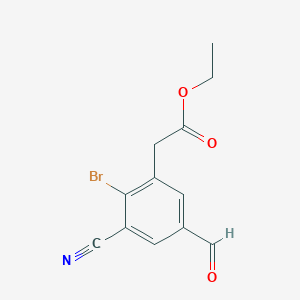
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)
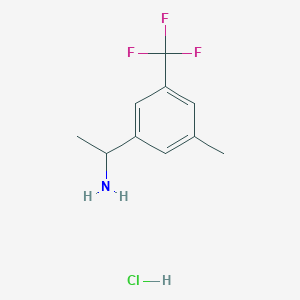
![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)
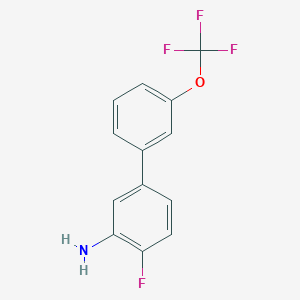


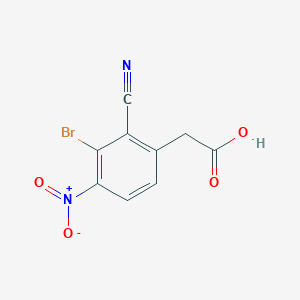
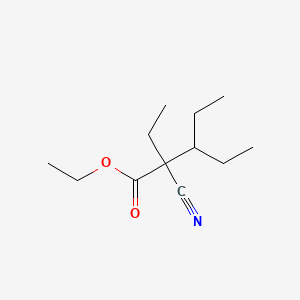
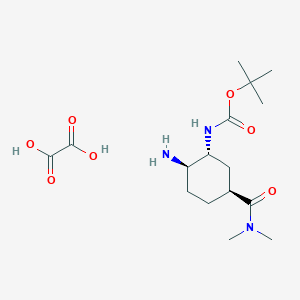
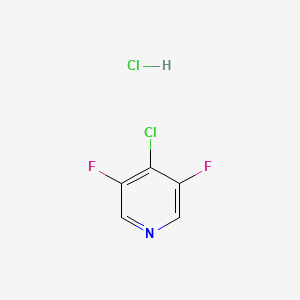
![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)
